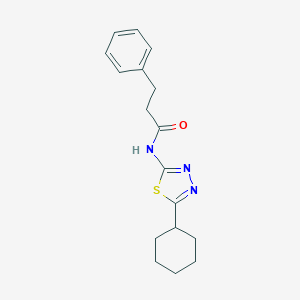![molecular formula C23H29N3O4 B216311 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione, also known as DBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DBZ is a γ-secretase inhibitor, which means that it inhibits the activity of the γ-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch signaling pathway.
Mécanisme D'action
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione inhibits the activity of the γ-secretase enzyme, which cleaves the transmembrane domain of APP and releases amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of Alzheimer's disease patients and form plaques, which are thought to contribute to the disease pathology. Inhibition of γ-secretase prevents the formation of Aβ peptides and reduces the risk of Alzheimer's disease. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also inhibits the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also reduces the risk of Alzheimer's disease by inhibiting the formation of Aβ peptides. However, 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has also been shown to have off-target effects, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and can be obtained in high yield and purity. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has some limitations for lab experiments. It has off-target effects, which may interfere with the interpretation of experimental results. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also has poor solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione. One direction is to investigate the potential of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione for cancer treatment. Another direction is to investigate the potential of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione as a preventive agent for Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione in preventing the formation of Aβ peptides. Additionally, further studies are needed to investigate the off-target effects of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione and to develop more selective inhibitors of the γ-secretase enzyme.
Méthodes De Synthèse
The synthesis of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione involves the reaction of 2,4-dimethylcyclohexane-1,3-dione with ethyl 4-(3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate and then treatment with formaldehyde. The product is then purified by column chromatography to obtain 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione in high yield and purity.
Applications De Recherche Scientifique
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, glioblastoma, and pancreatic cancer cells. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione works by inhibiting the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth.
Propriétés
Nom du produit |
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
|---|---|
Formule moléculaire |
C23H29N3O4 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C23H29N3O4/c1-23(2)13-19(27)18(20(28)14-23)15-24-7-8-25-9-11-26(12-10-25)21-16-5-3-4-6-17(16)22(29)30-21/h3-6,15,21,24H,7-14H2,1-2H3 |
Clé InChI |
KMUKKCYQRFEQAI-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C |
SMILES canonique |
CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)

![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)